(2R)-2-Ethynylazetidine

Description

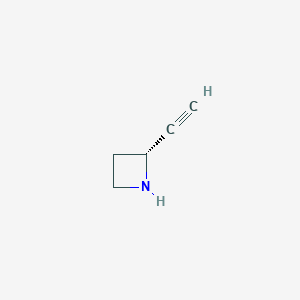

Structure

3D Structure

Properties

Molecular Formula |

C5H7N |

|---|---|

Molecular Weight |

81.12 g/mol |

IUPAC Name |

(2R)-2-ethynylazetidine |

InChI |

InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1 |

InChI Key |

ZZDARAJSBNOCGZ-YFKPBYRVSA-N |

Isomeric SMILES |

C#C[C@H]1CCN1 |

Canonical SMILES |

C#CC1CCN1 |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-2-Ethynylazetidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethynyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Core Properties

This compound is a relatively novel compound, and as such, extensive peer-reviewed data on its physical and chemical properties is limited. The following tables summarize the available information for the free base and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2306254-10-2 | |

| Molecular Formula | C₅H₇N | |

| Molecular Weight | 81.12 g/mol | |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified | |

| pKa | Not available |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2306254-11-3 | |

| Molecular Formula | C₅H₈ClN | |

| Molecular Weight | 117.58 g/mol | |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, suggesting it may be a specialty chemical available from a limited number of suppliers or synthesized via proprietary methods. However, general synthetic strategies for substituted azetidines often involve multi-step sequences starting from readily available chiral precursors.

A plausible synthetic approach could involve the following conceptual steps, as illustrated in the workflow diagram below. This is a generalized representation and specific reagents and conditions would require optimization.

Figure 1: A generalized synthetic workflow for this compound.

Note: This diagram represents a conceptual pathway. The actual synthesis may involve different protecting groups, reagents, and reaction conditions.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data with detailed peak assignments for this compound is scarce, some suppliers indicate the availability of NMR spectra upon request. For structurally similar compounds, the following characteristic signals would be expected:

-

¹H NMR: Resonances for the protons on the azetidine ring, a signal for the acetylenic proton, and signals corresponding to any protecting groups used in the synthesis.

-

¹³C NMR: Signals for the carbons of the azetidine ring and the two carbons of the ethynyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared Spectroscopy: A characteristic absorption band for the C≡C triple bond.

Biological Activity and Signaling Pathways

The specific biological activity and mechanism of action of this compound have not been extensively reported in the public domain. However, the azetidine ring is a known pharmacophore present in various biologically active molecules. The introduction of an ethynyl group provides a reactive handle for further chemical modifications, such as "click chemistry," which is widely used in drug discovery to link molecular fragments.

Given the structural motifs, potential areas of investigation for the biological activity of this compound and its derivatives could include:

-

Enzyme Inhibition: The strained azetidine ring and the reactive ethynyl group could potentially interact with the active sites of various enzymes.

-

Receptor Binding: The rigid azetidine scaffold can be used to orient functional groups in a specific manner for interaction with biological receptors.

At present, there is no specific signaling pathway that has been directly associated with this compound in published literature.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound or its salts. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed public information on its properties and synthesis is currently limited, its unique structural features suggest significant potential for the creation of new therapeutic agents. Further research into its synthesis, properties, and biological activities is warranted to fully explore its utility in medicinal chemistry.

An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-2-Ethynylazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (2R)-2-Ethynylazetidine, a valuable building block in medicinal chemistry. The document details a plausible multi-step synthetic route, including experimental protocols and characterization data for key intermediates and the final product.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available N-Boc-(2R)-azetidine-2-carboxylic acid. The pathway involves the formation of an aldehyde intermediate, followed by an Ohira-Bestmann reaction to introduce the ethynyl group, and finally, deprotection of the Boc group to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-(2R)-2-formylazetidine

The first step involves the reduction of the carboxylic acid functionality of N-Boc-(2R)-azetidine-2-carboxylic acid to an aldehyde. A common method for this transformation is the conversion of the carboxylic acid to a Weinreb amide followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

-

Weinreb Amide Formation: To a solution of N-Boc-(2R)-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq) followed by a base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.

-

Reduction to Aldehyde: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(2R)-2-formylazetidine.

Synthesis of N-Boc-(2R)-2-ethynylazetidine (Ohira-Bestmann Reaction)

The Ohira-Bestmann reaction provides a one-pot method for the conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent).

Experimental Protocol:

-

To a solution of N-Boc-(2R)-2-formylazetidine (1.0 eq) in methanol (MeOH) at 0 °C, add anhydrous potassium carbonate (K2CO3) (2.0 eq).

-

Add the Ohira-Bestmann reagent (1.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2R)-2-ethynylazetidine.

Synthesis of this compound (N-Boc Deprotection)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Experimental Protocol:

-

Dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in a compatible solvent.

-

Purification: The resulting salt can often be purified by precipitation or crystallization.

Characterization Data

The following tables summarize the expected characterization data for the key compounds.

Table 1: Characterization Data for N-Boc-(2R)-2-ethynylazetidine

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the azetidine ring protons (multiplets), and the terminal alkyne proton (singlet, ~2.0-2.5 ppm, 1H). |

| ¹³C NMR | Resonances for the Boc protecting group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm), the azetidine ring carbons, and the two sp-hybridized carbons of the ethynyl group (~70-85 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound. |

Table 2: Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for the azetidine ring protons (multiplets) and the terminal alkyne proton (singlet). The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the azetidine ring carbons and the two sp-hybridized carbons of the ethynyl group. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight of the free base. |

| Chiral HPLC | A single peak should be observed under appropriate chiral stationary phase and mobile phase conditions, confirming the enantiomeric purity. |

Visualization of Experimental Workflow

The overall experimental workflow can be visualized as a sequence of key operations.

Caption: A high-level overview of the experimental workflow.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers in the field of drug discovery and development to synthesize and utilize this important chiral building block. Adherence to the described procedures and careful monitoring of the reactions are crucial for successful outcomes.

In-depth Technical Guide on (2R)-2-Ethynylazetidine: Information Currently Unavailable in Publicly Accessible Resources

Despite a comprehensive search of scientific literature and chemical databases, a detailed in-depth technical guide on the synthesis and biological activity of (2R)-2-Ethynylazetidine cannot be provided at this time due to the absence of specific, publicly available experimental data.

This compound is a heterocyclic organic compound with the IUPAC name This compound . Its chemical structure consists of a four-membered azetidine ring substituted with an ethynyl group at the second position, with the stereochemistry at this position being of the (R) configuration.

Furthermore, there is a significant lack of publicly accessible information regarding the biological activity of this compound. To construct a meaningful technical guide for researchers and drug development professionals, quantitative data from biological assays are essential. This would typically include, but is not limited to:

-

Potency and Efficacy Data: Metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from relevant cellular or biochemical assays.

-

Mechanism of Action Studies: Investigations into the specific biological targets and signaling pathways modulated by the compound.

-

Pharmacokinetic and Pharmacodynamic Properties: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effects on the body over time.

Without such data, it is not possible to create the requested structured data tables or to visualize any relevant signaling pathways or experimental workflows using Graphviz, as stipulated in the core requirements.

(2R)-2-Ethynylazetidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic compound containing a strained four-membered azetidine ring and a reactive terminal alkyne (ethynyl group). This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug discovery. The rigid azetidine scaffold can introduce favorable three-dimensional structural properties into molecules, while the ethynyl group offers a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and nucleophilic additions. This document provides a summary of the known properties of this compound.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [1] |

| CAS Number | 2306254-10-2 | [1] |

| Chirality | (2R) | |

| InChI Key | ZZDARAJSBNOCGZ-YFKPBYRVSA-N | [1] |

Note: The hydrochloride salt of this compound has a molecular formula of C₅H₈ClN and a molecular weight of 117.58 g/mol .

Experimental Data

As of the latest literature review, detailed experimental protocols, specific biological activity data, and defined signaling pathways for this compound are not extensively reported in publicly accessible scientific literature. The compound is primarily available through chemical suppliers, indicating its role as a building block for further chemical synthesis.

Potential Synthetic Applications

The structural features of this compound suggest its utility in the synthesis of more complex molecules. The following diagram illustrates a logical workflow for its potential application in the synthesis of a hypothetical drug candidate.

Caption: A potential synthetic workflow utilizing this compound.

Experimental Considerations:

-

Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a reactive nucleophile. In many synthetic routes, it would likely require protection (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions during the manipulation of the ethynyl group.

-

Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group.

-

Click Chemistry: It can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles, which are common linkages in drug molecules.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, enabling the introduction of aromatic systems.

-

Nucleophilic Addition: The acidic proton of the terminal alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile.

-

Logical Relationship of Functional Groups to Bioactivity

The azetidine ring and the ethynyl group can both contribute to the biological activity of a final compound. The following diagram illustrates the logical relationship between these structural components and their potential impact on pharmacological properties.

Caption: Relationship between the functional moieties of this compound and potential pharmacological properties.

Conclusion

References

The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have captured the attention of drug discovery programs worldwide. This guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the ever-expanding role of substituted azetidines in the quest for novel therapeutics.

A Historical Perspective: From a Synthetic Curiosity to a Key Pharmacophore

The journey of azetidines began in the late 19th century. The first synthesis of the parent azetidine ring was reported in 1888 by Gabriel and Weiner.[2] However, for many decades, the strained four-membered ring was considered more of a synthetic curiosity than a valuable building block.

A pivotal moment in the history of azetidines was the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[3] This discovery demonstrated that the azetidine motif was not merely a laboratory construct but also a component of natural products, hinting at its potential biological relevance.

The latter half of the 20th century saw a gradual increase in interest in azetidine chemistry, with the development of new synthetic methods. However, it was in the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was realized. The incorporation of the azetidine moiety into drug candidates was found to improve metabolic stability, aqueous solubility, and target-binding affinity. Today, several approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, solidifying its status as a key pharmacophore.[2]

Key Synthetic Strategies for Substituted Azetidines

The inherent ring strain of the azetidine core presents both a challenge and an opportunity for synthetic chemists. A variety of synthetic methodologies have been developed to construct and functionalize this important scaffold.

Intramolecular Cyclization

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

A notable example is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols. This method has been widely adopted for the synthesis of a variety of enantiopure azetidines.

[2+2] Cycloadditions

[2+2] cycloaddition reactions offer a direct route to the azetidine core. The aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful tool for the synthesis of functionalized azetidines.[4][5] While early examples were often limited in scope, recent advances using visible-light photocatalysis have significantly expanded the utility of this transformation.[6]

Ring Expansion and Contraction Reactions

Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to substituted azetidines. The reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[7] Conversely, ring contraction of α-bromo-N-sulfonylpyrrolidinones can afford α-acylated azetidines.

Substituted Azetidines in Medicinal Chemistry: A Showcase of Biological Activity

The rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.

Enzyme Inhibition

Substituted azetidines have been successfully employed as inhibitors of various enzyme classes. For instance, azetidine-containing compounds have shown potent inhibitory activity against Janus kinases (JAKs), a family of enzymes involved in inflammatory signaling.[8]

G-Protein Coupled Receptor (GPCR) Modulation

The azetidine motif has also been incorporated into ligands for G-protein coupled receptors. Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is a notable example. It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[9]

Bioisosteric Replacement

In drug design, the azetidine ring is often used as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, or even for acyclic fragments. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.

Quantitative Data on Bioactive Substituted Azetidines

The following tables summarize the biological activities of representative substituted azetidines, highlighting their potential in various therapeutic areas.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| Tofacitinib | JAK1/3 | Kinase Assay | 1.2 / 1.1 | [8] |

| Cobimetinib | MEK1 | Kinase Assay | 4.2 | [10] |

| Azetidine Derivative 1 | GABA Transporter 1 (GAT1) | Uptake Inhibition | 2010 | [11] |

| Azetidine Derivative 2 | GABA Transporter 3 (GAT3) | Uptake Inhibition | 15300 | [11] |

| TZT-1027 Analog 1a | A549 (cell line) | Antiproliferative | 2.2 | [12] |

| TZT-1027 Analog 1a | HCT116 (cell line) | Antiproliferative | 2.1 | [13] |

| Compound ID | Test Organism | Activity | MIC (µg/mL) | Reference |

| Azetidin-2-one Derivative A | M. tuberculosis H37Rv | Antitubercular | 1.56 | [14] |

| Azetidin-2-one Derivative B | M. tuberculosis H37Rv | Antitubercular | 0.78 | [14] |

| Azetidin-2-one Derivative 5d | S. aureus | Antibacterial | 6.25 | [7] |

| Azetidin-2-one Derivative 5h | C. albicans | Antifungal | 12.5 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted azetidine precursors and their subsequent elaboration.

Synthesis of L-Azetidine-2-Carboxylic Acid[3][16]

This procedure outlines a multi-step synthesis starting from γ-butyrolactone.

Step 1: Bromination and Esterification γ-Butyrolactone is treated with bromine in the presence of a suitable catalyst to afford α-bromo-γ-butyrolactone. Subsequent reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding methyl ester.

Step 2: Cyclization The α-bromo ester is reacted with a nitrogen source, such as ammonia or a primary amine, to induce intramolecular cyclization, forming the azetidine ring.

Step 3: Hydrogenation If a protecting group is used on the nitrogen, it is removed via hydrogenation to yield the free azetidine.

Step 4: Resolution The racemic mixture of azetidine-2-carboxylic acid is resolved using a chiral resolving agent to obtain the desired L-enantiomer.

Aza Paterno-Büchi Reaction for Azetidine Synthesis[6]

This protocol describes a visible-light-mediated intermolecular [2+2] cycloaddition.

General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the imine (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the photocatalyst (e.g., an iridium complex, 1-5 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) is added via syringe. The reaction mixture is then stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-48 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azetidine.

Synthesis of 3-Aryl-Azetidines via Intramolecular Cyclization[17][18]

This procedure details the synthesis of 3-aryl-azetidines from β-amino alcohols.

Step 1: N-Arylation The starting β-amino alcohol is subjected to a copper-catalyzed N-arylation with an appropriate aryl halide.

Step 2: N-Cyanomethylation The resulting N-aryl-β-amino alcohol is then reacted with chloroacetonitrile to introduce the cyanomethyl group on the nitrogen atom.

Step 3: Mesylation and Ring Closure The hydroxyl group of the N-aryl-N-cyanomethyl-β-amino alcohol is converted to a good leaving group, typically a mesylate, by treatment with methanesulfonyl chloride in the presence of a base. The subsequent intramolecular cyclization is induced by a stronger base to afford the 3-aryl-azetidine.

Ring Expansion of Aziridines to Azetidines[7]

This method describes a rhodium-catalyzed [3+1] ring expansion of methylene aziridines.

General Procedure: To a solution of the methylene aziridine (1.0 equiv.) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) at a specified temperature is added a solution of the diazo compound (1.1-1.5 equiv.) in the same solvent dropwise over a period of several hours using a syringe pump. The reaction is stirred at that temperature until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to give the corresponding methylene azetidine.

Visualizing the Mechanism of Action: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by prominent azetidine-containing drugs.

Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[10][15] This pathway is often constitutively activated in certain cancers, such as melanoma with BRAF mutations, leading to uncontrolled cell proliferation and survival.[10] By inhibiting MEK, cobimetinib blocks the downstream phosphorylation of ERK, thereby preventing the transcription of genes involved in tumor growth.[10][15]

Azelnidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[9][14] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[9]

Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling cascade of numerous cytokines involved in inflammation and immune responses.[16][17] By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[15][18] This disruption of the JAK-STAT pathway ultimately leads to the downregulation of inflammatory gene expression.[16][18]

Conclusion

The story of substituted azetidines is a testament to the continuous evolution of medicinal chemistry. From its humble beginnings as a synthetic curiosity, the azetidine scaffold has risen to prominence as a versatile and valuable tool in the design of novel therapeutics. The ongoing development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships promise to further expand the role of substituted azetidines in addressing unmet medical needs. For researchers and drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration with the potential to yield the next generation of innovative medicines.

References

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 17. A deep dive on tofacitinib’s mode of action | MDedge [ma1.mdedge.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Ethynylazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ethynylazetidine derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. The document focuses on their primary known mechanism of action as modulators of nicotinic acetylcholine receptors (nAChRs) and explores other potential biological targets. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Core Biological Activity: Modulation of Nicotinic Acetylcholine Receptors

Ethynylazetidine derivatives have emerged as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is highly expressed in the central nervous system. These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their dysfunction has been implicated in several neurological and psychiatric disorders.

One of the most well-characterized ethynylazetidine derivatives is Sazetidine-A . This compound has been identified as a highly potent partial agonist of the α4β2 nAChR[1]. As a partial agonist, Sazetidine-A binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine. This property is particularly advantageous in therapeutic applications as it can help to stabilize receptor activity without causing overstimulation, which can lead to receptor desensitization and potential side effects. The high affinity and selectivity of Sazetidine-A for the α4β2 subtype over other nAChR subtypes, such as the ganglionic α3β4 and the homomeric α7, make it an attractive candidate for CNS-targeted therapies[1]. The antidepressant-like effects observed with Sazetidine-A in preclinical models highlight its therapeutic potential[1].

While the ethynyl group is crucial for the high potency of these derivatives, it is also a source of potential metabolic instability. The acetylene bond can be susceptible to oxidation, which may lead to the formation of reactive metabolites[1]. This aspect is a key consideration in the further development and optimization of this class of compounds.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for representative azetidine derivatives acting on nAChRs. It is important to note that specific data for a wide range of ethynylazetidine derivatives is limited in the public domain, and the presented data for related compounds serves to provide a context for their potency.

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| A-85380 (parent compound) | α4β2 nAChR | Radioligand Binding | 0.05 | - | [1] |

| Isoxazole analog of Sazetidine-A | α4β2 nAChR | Radioligand Binding | 0.7 | 36 | [1] |

Potential for Monoamine Oxidase Inhibition

While the primary focus of research on ethynylazetidine derivatives has been on their interaction with nAChRs, the broader class of azetidine-containing compounds has been explored for other biological activities. One such area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

MAO inhibitors are an established class of antidepressants. Given the structural features of some azetidine derivatives, their potential to interact with the active site of MAO enzymes is a plausible area for investigation. However, at present, there is a lack of specific studies evaluating the MAO inhibitory activity of ethynylazetidine derivatives. Future research in this area could uncover novel dual-action compounds with both nAChR modulatory and MAO inhibitory properties, which could offer a synergistic approach to treating depression and other mood disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of ethynylazetidine derivatives.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with α4 and β2 subunits).

-

Radioligand specific for the target receptor (e.g., [³H]-epibatidine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compounds (ethynylazetidine derivatives) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Cell-Based Functional Assay for nAChR Activity (Calcium Imaging)

This protocol measures the functional activity (agonist or antagonist) of test compounds by monitoring changes in intracellular calcium levels upon nAChR activation.

Materials:

-

Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (ethynylazetidine derivatives).

-

A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.

-

A fluorescence plate reader with an integrated fluid handling system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

To measure agonist activity, add varying concentrations of the test compound to the cells and monitor the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a fixed concentration of a known agonist (e.g., the EC50 concentration) and monitor the fluorescence response. A decrease in the agonist-induced fluorescence indicates antagonist activity.

-

Record the peak fluorescence intensity for each well.

-

For agonist assays, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 and maximum efficacy.

-

For antagonist assays, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of ethynylazetidine derivatives.

Caption: Signaling pathway of ethynylazetidine derivatives at the α4β2 nAChR.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logical relationship in the development of ethynylazetidine derivatives.

References

(2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide

Introduction

(2R)-2-Ethynylazetidine is a chiral, four-membered nitrogen-containing heterocycle that has emerged as a promising building block for the synthesis of complex molecules in medicinal chemistry and drug discovery. The azetidine ring, a saturated heterocycle, is a desirable motif in drug design due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, to lead compounds. The presence of a reactive ethynyl group at the 2-position of the chiral azetidine scaffold provides a versatile handle for a variety of chemical transformations, making it a valuable tool for the construction of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a novel building block in chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₇N | C₅H₈ClN |

| Molecular Weight | 81.12 g/mol | 117.58 g/mol |

| CAS Number | 2306254-10-2 | 2306254-11-3 |

| Appearance | Not specified in available literature | Not specified in available literature |

| Solubility | Not specified in available literature | Not specified in available literature |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis

A potential synthetic approach could involve the stereoselective functionalization of a suitable azetidine precursor. The following diagram illustrates a generalized, hypothetical synthetic pathway.

Figure 1: A generalized, hypothetical synthetic workflow for the preparation of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of this compound based on common organic synthesis techniques. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Introduction of the Ethynyl Group (Corey-Fuchs Reaction)

-

To a solution of a suitable N-protected-(2R)-formylazetidine in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the Corey-Fuchs reagent (generated in situ from triphenylphosphine and carbon tetrabromide).

-

Stir the reaction mixture at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient time to allow for the formation of the corresponding dibromoalkene.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo.

-

To the crude dibromoalkene dissolved in an anhydrous solvent, add a strong base (e.g., n-butyllithium or sodium amide) at low temperature (e.g., -78 °C) to effect the elimination and formation of the terminal alkyne.

-

After the reaction is complete, quench carefully with a proton source (e.g., water or saturated aqueous ammonium chloride).

-

Work up the reaction mixture as described previously and purify the N-protected-(2R)-2-ethynylazetidine by column chromatography.

Step 2: Deprotection

-

Dissolve the N-protected-(2R)-2-ethynylazetidine in a suitable solvent.

-

Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).

-

Stir the reaction at a suitable temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and any volatile byproducts in vacuo.

-

If the hydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in the same or a compatible solvent.

-

Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, potentially improving the pharmacological profile of a molecule. The terminal alkyne functionality is particularly valuable as it can participate in a wide range of chemical transformations, including:

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles, which are common scaffolds in medicinal chemistry.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, enabling the synthesis of complex molecular architectures.

-

Mannich-type Reactions: The acidic proton of the terminal alkyne can be utilized in reactions with imines to form propargylamines.

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to a wider range of structural diversity.

The following diagram illustrates the potential applications of this compound in the synthesis of diverse molecular scaffolds.

Figure 2: Potential synthetic transformations of this compound for the generation of diverse molecular scaffolds.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery. Its unique combination of a chiral, strained azetidine ring and a reactive terminal alkyne functionality provides chemists with a powerful tool to explore new chemical space and develop next-generation therapeutics. While detailed synthetic procedures and application data are not widely published, the fundamental reactivity of the azetidine and alkyne moieties suggests a broad range of potential transformations. Further research into the synthesis and utility of this promising building block is warranted and is expected to yield significant advances in the field of medicinal chemistry.

Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine , a versatile building block, is gaining traction in medicinal chemistry for its role in creating novel therapeutics. Its strained four-membered azetidine ring and reactive terminal alkyne functionality offer unique structural and chemical properties, making it a valuable scaffold for library synthesis and targeted drug design. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and potential applications, with a focus on its utility in the development of next-generation kinase inhibitors.

Commercial Availability and Supplier Information

This compound is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling. Researchers can procure this compound from various specialized chemical suppliers. The table below summarizes key information from a prominent supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage |

| BLD Pharm | (R)-2-Ethynylazetidine hydrochloride | 2306254-11-3 | C₅H₈ClN | 117.58 g/mol | ≥95% | Inert atmosphere, 2-8°C |

Table 1: Commercial Supplier Data for this compound Hydrochloride [1]

It is important to note that while the free base form, this compound (CAS: 2306254-10-2), is documented, the hydrochloride salt is the more common commercial offering.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development.

| Property | Value |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| IUPAC Name | This compound |

| SMILES | C#C[C@H]1CCN1 |

| InChI Key | ZZDARAJSBNOCGZ-YFKPBYRVSA-N |

Table 2: Physicochemical Data for this compound

Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique structural features of this compound make it an attractive component for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors. The azetidine moiety can serve as a rigid scaffold to orient functional groups towards the active site of the kinase, while the ethynyl group provides a versatile handle for various chemical modifications.

Role in Janus Kinase (JAK) Inhibitors

Patents in the field of medicinal chemistry have disclosed the use of azetidine derivatives in the development of potent and selective JAK inhibitors. These compounds are crucial in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers. The incorporation of the this compound scaffold can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline for developing novel JAK inhibitors.

Experimental Protocols: Synthetic Methodologies

General Synthetic Approach for 2-Substituted Azetidines

A plausible synthetic route to 2-substituted azetidines often starts from a chiral amino alcohol. The workflow below outlines a general, conceptual pathway.

References

(2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (2R)-2-Ethynylazetidine is a specialized chemical for research and development purposes. This document is intended to provide a comprehensive overview of its safety, handling, and potential experimental considerations based on available data for azetidine derivatives and related compounds. A specific Safety Data Sheet (SDS) for this compound or its hydrochloride salt was not found in a comprehensive search of publicly available literature. Therefore, the safety and handling recommendations provided herein are based on the known hazards of similar chemical structures. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 2306254-11-3 | [1] |

| Molecular Formula | C₅H₈ClN | [1] |

| Molecular Weight | 117.58 g/mol | [1] |

| Canonical SMILES | C#C[C@H]1CCN1.Cl | [1] |

| InChIKey | HSUQISAQVNWGLF-JEDNCBNOSA-N | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| Physical Appearance | Not specified (likely a solid) |

Hazard Identification and Safety Precautions

Based on the safety data for structurally related azetidine derivatives, this compound hydrochloride should be handled with care. The primary hazards associated with this class of compounds include:

-

Skin Irritation and Burns: Causes skin irritation and may cause severe skin burns in case of prolonged contact.

-

Serious Eye Damage: Can cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Acute oral toxicity is a potential hazard.

-

Potential for Sensitization: May cause an allergic skin reaction.

-

Toxicity: Some complex azetidine derivatives have been reported to be toxic in contact with skin and fatal if inhaled. Carcinogenicity has also been noted for some compounds in this family.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound and its derivatives.

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, an impervious apron or suit may be necessary. |

| Respiratory Protection | All handling of solids and solutions should be done in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols and Handling

Hypothetical Synthesis of this compound Hydrochloride

Materials:

-

(R)-1-Boc-2-(hydroxymethyl)azetidine

-

Dess-Martin periodinane (DMP)

-

(Trimethylsilyl)acetylene

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Oxidation: To a solution of (R)-1-Boc-2-(hydroxymethyl)azetidine in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane portion-wise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Alkynylation: Dissolve (trimethylsilyl)acetylene in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of the crude aldehyde from the previous step in anhydrous THF dropwise. Stir at -78°C for 3 hours, then allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The resulting propargyl alcohol can be deprotected using a base such as potassium carbonate in methanol.

-

Cyclization and Deprotection: The subsequent steps would involve the conversion of the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular cyclization to form the azetidine ring. The Boc protecting group is then removed under acidic conditions.

-

Salt Formation: Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram illustrates a logical workflow for the handling and use of this compound in a research setting.

Caption: A typical experimental workflow for handling this compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been reported in the scientific literature. However, the ethynyl group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes. Azetidine scaffolds are present in a wide range of biologically active molecules, including antibacterials and enzyme inhibitors.

Given the structural motifs, it is plausible that this compound could be investigated as an inhibitor of enzymes such as kinases, proteases, or histone deacetylases (HDACs). The following diagram illustrates a hypothetical mechanism of action where an ethynyl-containing compound acts as an irreversible inhibitor of a kinase.

Caption: Hypothetical irreversible inhibition of a kinase by this compound.

Note: This proposed pathway is purely speculative and intended for illustrative purposes. The actual biological activity of this compound would need to be determined through rigorous experimental investigation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. However, due to the limited availability of specific safety and biological data, it must be handled with the utmost care, assuming the hazards associated with similar reactive azetidine compounds. The information and protocols provided in this guide are intended to support safe and effective research practices. Researchers are strongly encouraged to consult institutional safety guidelines and to conduct a thorough risk assessment before beginning any experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols for (2R)-2-Ethynylazetidine in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages.[1][2] This reaction's modularity, high yields, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] (2R)-2-Ethynylazetidine is a chiral building block that incorporates a strained four-membered azetidine ring, a motif of increasing interest in medicinal chemistry due to its ability to impart unique physicochemical properties to bioactive molecules. The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a diverse array of azide-containing molecules to generate novel chemical entities with potential therapeutic applications.

These application notes provide an overview of the use of this compound in CuAAC, including representative experimental protocols and data. For practical laboratory applications, the N-Boc protected form, tert-butyl this compound-1-carboxylate, is often used to ensure stability and prevent side reactions involving the azetidine nitrogen.

Data Presentation

The following tables summarize representative quantitative data for the copper-catalyzed click reaction between N-Boc-(2R)-2-ethynylazetidine and various azides. The data provided are illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction of N-Boc-(2R)-2-ethynylazetidine with Benzyl Azide

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 95 |

| 2 | CuI (2) | None | THF | 8 | 92 |

| 3 | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | H₂O | 4 | 98 |

| 4 | Cu(MeCN)₄PF₆ (1) | TBTA (1) | CH₂Cl₂ | 6 | 96 |

Table 2: Substrate Scope for the CuAAC Reaction of N-Boc-(2R)-2-ethynylazetidine

| Entry | Azide | Copper Source (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 1-Azido-4-methylbenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 14 | 93 |

| 2 | 1-Azido-4-methoxybenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | 96 |

| 3 | 1-Azido-4-chlorobenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 16 | 91 |

| 4 | 3-Azidopropan-1-ol | CuSO₄·5H₂O (2) / Sodium Ascorbate (5) | H₂O | 6 | 97 |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuSO₄/Sodium Ascorbate

This protocol describes a general procedure for the reaction of N-Boc-(2R)-2-ethynylazetidine with an organic azide using a common and reliable catalytic system.

Materials:

-

N-Boc-(2R)-2-ethynylazetidine

-

Organic azide (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of approximately 0.1 M).

-

Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq). The solution may turn a pale blue color.

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq). The reaction mixture will typically turn from blue to a yellow or orange-brown color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Visualizations

Experimental Workflow for CuAAC

References

Application Notes and Protocols for Protein Labeling with (2R)-2-Ethynylazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a bioorthogonal chemical probe containing a terminal alkyne group. This functional group allows for covalent modification of target biomolecules, primarily proteins, through a highly selective and efficient reaction known as "click chemistry." Specifically, the ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with a molecule bearing an azide group. This methodology enables the precise attachment of various reporter tags, such as fluorophores, biotin, or mass tags, to proteins for visualization, isolation, and quantification.

These application notes provide detailed protocols for utilizing this compound in two primary protein labeling strategies: in vitro labeling of purified proteins and metabolic labeling of proteins in live cells.

Key Applications

-

Proteome Profiling: Identification and quantification of newly synthesized proteins.

-

Target Identification and Validation: Elucidation of small molecule-protein interactions.

-

Protein Visualization and Localization: Imaging of protein dynamics and localization within cellular compartments.

-

Protein Enrichment and Pull-down Assays: Isolation and identification of specific proteins from complex mixtures.

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of protein labeling using this compound is dependent on the specific experimental conditions. The following tables provide typical ranges for key quantitative parameters.

Table 1: In Vitro Protein Labeling Parameters

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 µM | Higher concentrations can improve reaction kinetics. |

| This compound Concentration | 10 - 100 µM | A 10 to 50-fold molar excess over the protein is recommended. |

| Azide-Probe Concentration | 1.5 - 2-fold molar excess over alkyne | Ensures complete reaction with the labeled protein. |

| Copper (II) Sulfate (for CuAAC) | 50 - 100 µM | |

| Reducing Agent (e.g., Sodium Ascorbate for CuAAC) | 500 - 1000 µM | A 10-fold excess over copper is typical. |

| Copper Ligand (e.g., TBTA or THPTA for CuAAC) | 100 - 500 µM | A 1:1 to 5:1 molar ratio with copper is common. |

| Incubation Time | 1 - 4 hours | Can be optimized based on protein reactivity. |

| Temperature | Room Temperature (20-25°C) |

Table 2: Metabolic Labeling Parameters in Cell Culture

| Parameter | Typical Range | Notes |

| Cell Density | 70-80% confluency | Ensures cells are in a metabolically active state. |

| This compound Concentration | 25 - 100 µM | Concentration should be optimized to minimize cytotoxicity. |

| Labeling Duration | 4 - 24 hours | Longer incubation times can increase labeling density. |

| Azide-Probe Concentration (for subsequent lysis and click reaction) | 10 - 50 µM | |

| Copper (II) Sulfate (for CuAAC post-lysis) | 50 - 100 µM | |

| Reducing Agent (e.g., Sodium Ascorbate for CuAAC post-lysis) | 500 - 1000 µM | |

| Copper Ligand (e.g., TBTA or THPTA for CuAAC post-lysis) | 100 - 500 µM |

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified Proteins via CuAAC

This protocol describes the labeling of a purified protein containing a reactive group (e.g., an azide-modified unnatural amino acid) with this compound followed by conjugation to an azide-containing reporter tag.

Materials:

-

Purified protein with an azide modification

-

This compound hydrochloride

-

Azide-functionalized reporter tag (e.g., Azide-Fluorophore, Azide-Biotin)

-

Copper (II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving reagents)

-

Size-exclusion chromatography columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound hydrochloride in water or PBS.

-

Prepare a 10 mM stock solution of the azide-functionalized reporter tag in DMSO.

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or water, respectively.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the purified protein (to a final concentration of 1-10 µM in PBS) and this compound (to a final concentration of 10-100 µM).

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Click Reaction:

-

To the labeling reaction, add the azide-functionalized reporter tag to a final concentration that is a 1.5 to 2-fold molar excess over the ethynylazetidine.

-

In a separate tube, premix the CuSO₄ and TBTA/THPTA solutions. Add this mixture to the reaction to a final copper concentration of 50-100 µM.

-

Initiate the click reaction by adding Sodium Ascorbate to a final concentration of 500-1000 µM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot analysis (if a biotin tag was used).

-

Quantify labeling efficiency using spectrophotometry or mass spectrometry.

-

Protocol 2: Metabolic Labeling of Cellular Proteins

This protocol describes the incorporation of this compound into newly synthesized proteins in living cells, followed by lysis and CuAAC reaction with an azide-functionalized reporter tag.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

This compound hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter tag

-

CuAAC reagents (as in Protocol 1)

-

BCA protein assay kit

Procedure:

-

Cell Culture and Labeling:

-

Plate cells and allow them to reach 70-80% confluency.

-

Replace the culture medium with fresh medium containing 25-100 µM this compound.

-

Incubate the cells for 4-24 hours under normal culture conditions.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Reaction:

-

In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 50-100 µg).

-

Add the azide-functionalized reporter tag to a final concentration of 10-50 µM.

-

Add the premixed CuSO₄ and TBTA/THPTA solution to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 500-1000 µM.

-

Incubate for 1 hour at room temperature.

-

-

Sample Preparation for Analysis:

-

Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

-

Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the labeled proteins by 1D or 2D SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.

-

For proteomic analysis, the biotin-labeled proteins can be enriched on streptavidin beads, digested on-bead, and analyzed by mass spectrometry.

-

Mandatory Visualizations

Application Notes and Protocols: (2R)-2-Ethynylazetidine in Drug Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic building block that holds significant potential in drug discovery and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for other cyclic systems, offering improved physicochemical properties such as solubility and metabolic stability. The presence of a terminal alkyne (ethynyl group) at the 2-position provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed reactions. This combination of a stereochemically defined, strained ring system with a reactive functional group makes this compound an attractive scaffold for the synthesis of novel bioactive molecules.

While specific, publicly available data on the biological activity of this compound itself is limited, its structural motifs are present in a range of biologically active compounds. The application notes provided herein are based on the established roles of azetidine and ethynyl groups in medicinal chemistry and serve as a guide for its potential applications.

Key Applications

The unique structural features of this compound lend themselves to several key applications in drug discovery:

-

Scaffold for Novel Chemical Libraries: The azetidine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in defined spatial arrangements. This is crucial for optimizing interactions with biological targets.

-

Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.

-

Introduction of a Reactive Handle for Bioconjugation: The terminal alkyne is an ideal functional group for "click chemistry," enabling the straightforward conjugation of the azetidine scaffold to other molecules of interest, such as peptides, proteins, or fluorescent probes.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule, this compound is an excellent candidate for fragment-based screening campaigns to identify initial hits against a variety of protein targets.

-

Probing Target Engagement: The ethynyl group can be used to synthesize chemical probes to study target engagement and occupancy in cellular or in vivo systems.

Data Presentation: Illustrative Biological Activities of Azetidine-Containing Compounds

Due to the limited public data on this compound, the following table presents illustrative biological data for various azetidine-containing molecules to highlight the potential of this scaffold.

| Compound Class | Target/Activity | IC50 / EC50 (nM) | Reference Compound Example |

| Dopamine Receptor Antagonists | D2 Receptor Binding | 10 - 100 | Azetidine-based antipsychotics |

| GABA Uptake Inhibitors | GAT1 Inhibition | 50 - 200 | Tiagabine analogue |

| Cathepsin K Inhibitors | Cathepsin K Inhibition | 1 - 50 | Odanacatib analogue |

| Antibacterials | DNA Gyrase Inhibition | 100 - 500 | Quinolone analogues |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Protected this compound

This protocol describes a general method for the N-protection of this compound hydrochloride, which is often the commercially available starting material. The choice of protecting group (e.g., Boc, Cbz) will depend on the subsequent reaction conditions.

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in DCM or THF.

-

Add Et₃N or DIPEA (2.2 eq) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) or Cbz-Cl (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-protected this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for the "click" reaction between an N-protected this compound and an organic azide.

Materials:

-

N-protected this compound (1.0 eq)

-

Organic azide (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

-

Sodium ascorbate (0.1-0.2 eq)

-

tert-Butanol/Water (1:1) or other suitable solvent mixture

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolve the N-protected this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by silica gel column chromatography or recrystallization.

Visualizations